(3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester
Description
(3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester is a bicyclic pyrrolidine derivative featuring a benzyl ester group. This compound belongs to a class of chiral heterocycles widely used as intermediates in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and receptor modulators . For instance, tert-butyl-substituted analogs exhibit molecular weights of ~212 Da, boiling points near 295°C, and logP values of ~1.48, suggesting moderate lipophilicity . The benzyl ester likely shares similar core stability but differs in solubility and reactivity due to the aromatic benzyl group.
Properties
IUPAC Name |
benzyl (3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-7-6-12-8-15-9-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVKKCNFHLRFDD-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1CNC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144266 | |
| Record name | rel-Phenylmethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180975-76-2 | |
| Record name | rel-Phenylmethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180975-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-Phenylmethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the hexahydro-pyrrolo[3,4-b]pyrrole core. The carboxylic acid benzyl ester group is then introduced through esterification reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a tool for studying disease mechanisms.
Industry: The compound is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the benzyl ester with its analogs:
Key Observations:
- Substituent Effects: The benzyl ester increases molecular weight and lipophilicity (logP ~2.5) compared to tert-butyl or ethyl esters, enhancing membrane permeability but reducing aqueous solubility . Ethyl esters offer lower steric hindrance and higher solubility, favoring reactions in polar solvents .
Biological Activity
(3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester is a compound of interest due to its potential biological activities. This article explores the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of pyrrole derivatives through cyclization reactions followed by esterification processes to obtain the final product. For instance, hydrazones derived from pyrrole hydrazides have been synthesized and characterized, showcasing their potential as precursors for further modifications .
Antiproliferative Effects
Recent studies have demonstrated significant antiproliferative activity of pyrrole derivatives against various cancer cell lines. For example, in vitro assays showed that this compound exhibits cytotoxic effects on melanoma (SH-4) cells with an IC50 value comparable to established chemotherapeutics like Carboplatin and Temozolomide .
Table 1: IC50 Values of this compound Compared to Standard Chemotherapeutics
| Compound | IC50 (µM) |
|---|---|
| This compound | 44.63 ± 3.51 |
| Carboplatin | 18.2 |
| Temozolomide | 50 |
| Ribociclib | 34.96 |
The mechanism by which this compound exerts its biological effects appears to involve cell cycle disruption. Studies indicate that treatment with this compound leads to significant cell cycle arrest in the S phase and G2 phase in melanoma cells. This suggests a potential mechanism involving the activation of checkpoint signaling pathways that prevent cell cycle progression under stress conditions .
Safety Profile
Safety assessments conducted using mouse embryonic fibroblasts (BALB 3T3) revealed low cytotoxicity and an absence of phototoxic effects for the compound. This indicates a favorable safety profile for further development in therapeutic applications .
Case Studies
Several case studies have explored the biological activity of related pyrrole compounds. For example:
- A study on pyrrole hydrazones indicated that specific structural modifications significantly enhance their antiproliferative properties against tumor cells while maintaining low toxicity towards non-tumor cells .
- Another investigation into related compounds revealed promising results in terms of anti-inflammatory activity through lipoxygenase (LOX) inhibition, suggesting a broader therapeutic potential for derivatives of hexahydropyrrolo compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
